N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-pentyloxalamide
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Overview
Description
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-pentyloxalamide is a complex organic compound that features a combination of fluorophenyl, piperazine, furan, and oxalamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-pentyloxalamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluorophenylpiperazine and furan-2-yl ethylamine. These intermediates are then coupled using appropriate reagents and catalysts under controlled conditions to form the final product. Common reagents might include coupling agents like EDCI or DCC, and the reactions are often carried out in solvents like dichloromethane or DMF.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-pentyloxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of nitro groups would produce corresponding amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving piperazine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action for N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-pentyloxalamide would depend on its specific application. In a biological context, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-pentyloxalamide
- N1-(2-(4-(4-bromophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-pentyloxalamide
Uniqueness
The presence of the fluorophenyl group in N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-pentyloxalamide might confer unique electronic properties, making it distinct from its chloro or bromo analogs. This could affect its reactivity and interaction with biological targets.
Properties
IUPAC Name |
N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-pentyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN4O3/c1-2-3-4-11-25-22(29)23(30)26-17-20(21-6-5-16-31-21)28-14-12-27(13-15-28)19-9-7-18(24)8-10-19/h5-10,16,20H,2-4,11-15,17H2,1H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYWMZCNSPVHGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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